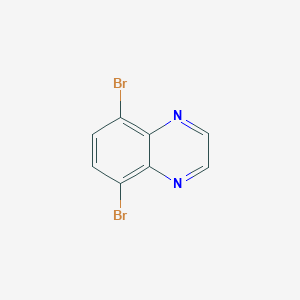

5,8-Dibromoquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dibromoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZBXKVJNVNNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Br)N=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467892 | |

| Record name | 5,8-dibromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148231-12-3 | |

| Record name | 5,8-dibromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-Dibromoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,8-Dibromoquinoxaline: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5,8-Dibromoquinoxaline is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a quinoxaline core with bromine atoms at the 5 and 8 positions, makes it a valuable building block for the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and key applications, particularly in the fields of pharmaceutical research and materials science. Detailed experimental protocols for its synthesis and common reactions are also presented to aid researchers in its practical application.

Chemical Structure and Properties

This compound is a solid, crystalline compound. The presence of two bromine atoms on the benzene ring of the quinoxaline scaffold significantly influences its reactivity, making it an ideal substrate for various cross-coupling reactions.

IUPAC Name: this compound[1] SMILES: C1=CC(=C2C(=C1Br)N=CC=N2)Br[1] InChI Key: ZPZBXKVJNVNNET-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₄Br₂N₂ | [1][2][3] |

| Molecular Weight | 287.94 g/mol | [1][3] |

| Appearance | White crystals or solid | [2] |

| Melting Point | 198-203 °C (decomposes) | [2][4] |

| Boiling Point | ~470 °C (estimated) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols, ethers, and ketones. | [2] |

| Density | 2.022 ± 0.06 g/cm³ (Predicted) | [2] |

Synthesis and Reactivity

Synthesis

A common method for the synthesis of this compound involves a multi-step process. One reported method is the condensation of 2,5-dibromopyrazine with o-dinitrobenzene, followed by a cyclization reaction to yield the final product.[2] A more general and widely used approach for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5]

References

Synthesis and Characterization of 5,8-Dibromoquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,8-Dibromoquinoxaline (CAS No. 148231-12-3). This dihalogenated quinoxaline derivative is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of novel organic electronic materials and pharmacologically active compounds. This document details a probable synthetic route, purification methods, and a summary of its key physicochemical and spectral properties.

Introduction

Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in materials science. The introduction of bromine atoms at the 5 and 8 positions of the quinoxaline core provides reactive handles for further functionalization through various cross-coupling reactions, making this compound a versatile precursor for the development of complex molecular architectures. Its applications range from being an intermediate in the synthesis of anticancer drugs to a component in the creation of organic optoelectronic devices.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Summary of Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 148231-12-3 | [1] |

| Molecular Formula | C₈H₄Br₂N₂ | [2] |

| Molecular Weight | 287.94 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 198-203 °C (decomposes) | |

| Purity | Typically >97% | |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones; insoluble in water. |

Synthesis of this compound

The most plausible and commonly employed method for the synthesis of this compound is the condensation reaction between 3,6-dibromobenzene-1,2-diamine and glyoxal. This reaction proceeds via a cyclization mechanism to form the quinoxaline ring system.

Proposed Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol (General Procedure)

Materials:

-

3,6-dibromobenzene-1,2-diamine

-

Glyoxal (40% aqueous solution)

-

Ethanol or Acetic Acid (solvent)

-

Sodium sulfate (drying agent)

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 3,6-dibromobenzene-1,2-diamine in a suitable solvent (e.g., ethanol or acetic acid).

-

To this solution, add a stoichiometric amount (1.0-1.1 equivalents) of a 40% aqueous solution of glyoxal dropwise at room temperature with stirring.

-

The reaction mixture is then gently heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, which may result in the precipitation of the product.

-

The crude product is collected by filtration and washed with a small amount of cold solvent.

-

For purification, the crude solid can be recrystallized from a suitable solvent such as ethanol.

-

The purified product is dried under vacuum over anhydrous sodium sulfate to yield this compound.

Characterization Data

Comprehensive, publicly available spectral data for this compound is limited. The following sections outline the expected characterization data based on the structure of the molecule and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | |||

| H-2, H-3 | ~8.8 - 9.0 | s | - |

| H-6, H-7 | ~7.8 - 8.0 | s | - |

| ¹³C NMR | |||

| C-2, C-3 | ~145 - 147 | ||

| C-5, C-8 | ~120 - 125 | ||

| C-6, C-7 | ~130 - 135 | ||

| C-9, C-10 (bridgehead) | ~140 - 142 |

Note: The predicted chemical shifts are based on the general spectral data of quinoxaline derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H and C=N stretching, as well as C-Br stretching.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3100 | Aromatic C-H stretch | Medium |

| 1600 - 1650 | C=N stretch (quinoxaline ring) | Medium to Strong |

| 1450 - 1580 | Aromatic C=C stretch | Medium to Strong |

| 1000 - 1200 | In-plane C-H bending | Medium |

| 700 - 850 | Out-of-plane C-H bending | Strong |

| 500 - 600 | C-Br stretch | Medium to Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) should be observed at m/z 286, with accompanying peaks at m/z 288 (M+2) and m/z 290 (M+4) in an approximate ratio of 1:2:1. PubChem lists a GC-MS spectrum for this compound, confirming its molecular weight.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Relative Abundance |

| 286 | [M]⁺ (C₈H₄⁷⁹Br₂N₂) | ~50% |

| 288 | [M+2]⁺ (C₈H₄⁷⁹Br⁸¹BrN₂) | ~100% |

| 290 | [M+4]⁺ (C₈H₄⁸¹Br₂N₂) | ~50% |

| 207/209 | [M-Br]⁺ | Fragment |

| 128 | [M-2Br]⁺ | Fragment |

Experimental and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification.

Safety Information

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of its synthesis and characterization. While a detailed, peer-reviewed experimental protocol and comprehensive spectral data are not widely available, the information presented here, based on analogous compounds and general chemical principles, offers a solid starting point for researchers interested in utilizing this versatile molecule. Further experimental work is encouraged to establish a definitive synthetic procedure and a complete set of characterization data.

References

5,8-Dibromoquinoxaline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,8-Dibromoquinoxaline, a key chemical intermediate in pharmaceutical and materials science research. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its emerging role in the development of novel anticancer therapeutics through the inhibition of critical signaling pathways.

Core Compound Data

This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 148231-12-3 | [1][2][3][4][] |

| Molecular Formula | C₈H₄Br₂N₂ | [1][2][3][4] |

| Molecular Weight | 287.94 g/mol | [1][4][6] |

| Alternate Names | Quinoxaline, 5,8-dibromo- | [3] |

| Melting Point | 198-203°C (decomposes) | [1] |

Synthesis and Experimental Protocols

A primary application of this compound is its use as a scaffold in cross-coupling reactions to synthesize more complex molecules. The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon bonds. Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction utilizing a dibromo-heterocyclic compound like this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid with this compound.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (2.2 - 3.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents per bromine)

-

Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the mixture to 80-110°C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 2 to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

dot

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Materials Science

This compound is a valuable precursor in the synthesis of a variety of organic compounds with applications in medicinal chemistry and materials science.

-

Anticancer Drug Synthesis: Quinoxaline derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. This compound serves as a foundational scaffold for creating novel, more complex molecules targeting this pathway.

-

Organic Optoelectronics: This compound is also utilized in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.[7]

Role in PI3K/mTOR Signaling Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinoxaline-based compounds have emerged as promising dual inhibitors of PI3K and mTOR.

dot

Caption: Inhibition of the PI3K/mTOR signaling pathway by quinoxaline derivatives.

References

An In-Depth Technical Guide on the Solubility of 5,8-Dibromoquinoxaline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of 5,8-Dibromoquinoxaline, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data in published literature, this document emphasizes qualitative solubility and provides a detailed experimental protocol for determining solubility, enabling researchers to ascertain precise values for their specific applications.

Qualitative Solubility of this compound

General literature suggests that this compound, a solid crystalline compound, is soluble in several common organic solvents while being insoluble in water at standard temperatures[1]. The table below summarizes the expected qualitative solubility based on available information. It is crucial to note that these are general observations, and quantitative determination is recommended for specific research needs.

| Solvent Class | Specific Solvent | Qualitative Solubility | Polarity Index |

| Alcohols | Methanol | Soluble[1] | 5.1 |

| Ethanol | Soluble[1] | 4.3 | |

| Isopropanol | Likely Soluble | 3.9 | |

| Ketones | Acetone | Soluble[1] | 4.3 |

| Methyl Ethyl Ketone | Likely Soluble | 3.6 | |

| Ethers | Diethyl Ether | Soluble[1] | 2.8 |

| Tetrahydrofuran (THF) | Likely Soluble | 4.0 | |

| Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Likely Soluble | 7.2 |

| N,N-Dimethylformamide (DMF) | Likely Soluble | 6.4 | |

| Halogenated Solvents | Dichloromethane (DCM) | Likely Soluble | 3.1 |

| Chloroform | Likely Soluble | 4.1 | |

| Aromatic Hydrocarbons | Toluene | Likely Soluble | 2.4 |

| Benzene | Likely Soluble | 2.7 | |

| Esters | Ethyl Acetate | Likely Soluble | 4.4 |

| Aqueous | Water | Insoluble[1] | 10.2 |

Note: "Likely Soluble" is inferred from the general statement that this compound is soluble in alcohols, ethers, and ketones, and by extension, other common organic solvents with similar polarities. Researchers should confirm these qualitative observations with experimental data.

Experimental Protocol for Determining Solubility

The following is a standard laboratory procedure for determining the solubility of a solid organic compound like this compound in a given solvent. This method can be adapted for both qualitative and quantitative measurements.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer (for quantitative analysis)

-

Glass vials with screw caps

-

Syringe filters (0.22 µm or 0.45 µm)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent (e.g., 1 mL). The excess solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C) and shake for a predetermined equilibration time (typically 24-48 hours) to ensure the solution reaches saturation.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes. This will pellet the undissolved solid at the bottom of the vial.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

To ensure no solid particles are transferred, filter the supernatant through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis).

-

For Quantitative Analysis (Spectroscopic Method):

-

Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

The solubility is then calculated by taking into account the dilution factor.

-

-

For Quantitative Analysis (Gravimetric Method):

-

Evaporate the solvent from the pre-weighed vial containing the filtered supernatant under a gentle stream of nitrogen or in a vacuum oven.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solid can be determined by subtracting the initial weight of the empty vial.

-

Solubility can then be expressed in terms of g/L or mg/mL.

-

-

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for determining the solubility of a solid compound and a representative synthesis pathway for quinoxaline derivatives.

Caption: Experimental Workflow for Solubility Determination.

Caption: General Synthesis Pathway for Quinoxalines.

References

5,8-Dibromoquinoxaline: A Versatile Scaffold for Innovation in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Dibromoquinoxaline is a heterocyclic compound composed of a fused benzene and pyrazine ring, substituted with bromine atoms at the C5 and C8 positions. This unique structure serves as a pivotal building block in modern organic synthesis. The presence of two reactive bromine atoms allows for selective and sequential functionalization, making it an invaluable intermediate for constructing complex molecular architectures.[1] Its derivatives have garnered significant attention in medicinal chemistry as potent anticancer agents and in materials science for the development of advanced organic optoelectronic devices like Organic Light-Emitting Diodes (OLEDs).[1][2]

Quinoxaline and its derivatives are recognized as a novel class of chemotherapeutic agents with activity against various tumors.[2] The core structure is a key component in a wide array of biologically active compounds, and its modification allows for the synthesis of molecules with diverse pharmacological properties.[3] In materials science, the quinoxaline moiety acts as an excellent electron-acceptor, and its incorporation into larger π-conjugated systems is a key strategy for creating materials with tunable photophysical and electrochemical properties.

This guide provides a comprehensive overview of this compound, focusing on its synthesis, reactivity in key cross-coupling reactions, and its applications as a foundational scaffold, supported by quantitative data and detailed experimental protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 148231-12-3 |

| Molecular Formula | C₈H₄Br₂N₂ |

| Molecular Weight | 287.94 g/mol |

| Appearance | Not specified (typically a solid) |

| Melting Point | Not specified |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The most common and effective method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] This versatile approach can be adapted for this compound by using 3,6-dibromo-1,2-phenylenediamine as the starting diamine and a simple dicarbonyl compound like glyoxal. Green chemistry principles have been applied to this reaction, utilizing water as a solvent and a catalytic amount of iodine to promote the cyclization, leading to high yields and purity with a simple workup.[5]

Diagram 1: General Synthesis of this compound

References

An In-depth Technical Guide on the Fundamental Reactions of 5,8-Dibromoquinoxaline

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5,8-Dibromoquinoxaline is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure, featuring a quinoxaline core with two reactive bromine atoms, provides a versatile scaffold for the synthesis of complex molecular architectures. The differential reactivity and strategic placement of these halogens allow for selective functionalization through a variety of modern synthetic methodologies. This guide provides a comprehensive overview of the core reactions of this compound, with a focus on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to equip researchers with the practical knowledge required for leveraging this compound in drug discovery and development.

Introduction to this compound

This compound is a solid organic compound characterized by a fused benzene and pyrazine ring system, with bromine substituents at the C5 and C8 positions.[1][2] This unique arrangement makes it an invaluable intermediate for synthesizing a wide range of novel compounds, particularly in the development of anticancer drugs and organic optoelectronic materials.[1][3] The two C-Br bonds are the primary sites of reactivity, amenable to a host of transformative reactions that enable the construction of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The most significant of these are palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of this compound functionalization. These methods offer mild conditions, high functional group tolerance, and excellent yields, making them ideal for complex molecule synthesis in drug development.[4] The general catalytic cycle for these reactions, involving oxidative addition, transmetalation, and reductive elimination, is a unifying principle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[5] It is widely used due to the stability and low toxicity of the boron reagents and the tolerance of the reaction to a wide variety of functional groups.[5]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >80 (Disubstituted) | 6,8-Dibromoquinolin-3-amine[6] |

| 2 | Arylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 70-95 | 5-Bromopyrimidine |

| 3 | 1-Boc-pyrroleboronic acid | P1-L1 Precatalyst (1) | K₃PO₄ | Toluene/H₂O | 97 | <0.1 | 90 | 2-Chloropyridine[7] |

| 4 | Phenylboronic acid | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | - | 75 | 5-Bromo-8-methoxyquinoline[6] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Materials: this compound (1.0 eq), Phenylboronic acid (1.2 eq per Br), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), Potassium Carbonate (K₂CO₃) (2.0 eq per Br), 1,4-Dioxane, and degassed water.

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.[8]

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), under a positive pressure of argon.[8]

-

Add 1,4-dioxane and degassed water in a 4:1 ratio (v/v).[8]

-

Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.[8]

-

Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5,8-diarylquinoxaline.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for constructing C-N bonds by coupling aryl halides with primary or secondary amines.[9][10] This reaction has revolutionized the synthesis of aryl amines, which are common motifs in pharmaceuticals.[9][10] The choice of phosphine ligand is critical and is often tailored to the specific substrates.[11][12]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Reference |

| 1 | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Dioxane | 110 | 12-24 | ~90 | 5-Bromoindole[13] |

| 2 | N-Methylaniline | Pd(OAc)₂ (10) | Johnphos (20) | NaOtBu | Toluene | 100 | 1 | 93 | 5-Bromo-8-benzyloxyquinoline[6] |

| 3 | Aniline | Pd(OAc)₂ (5) | X-Phos (10) | KOtBu | Toluene | 150 (MW) | 0.17 | 94 | 2-Bromo-13α-estrone[14] |

| 4 | Primary/Secondary Amine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 80-120 | 24 | Good | 5-Bromopyrimidine[15] |

Experimental Protocol: Buchwald-Hartwig Amination of this compound

-

Materials: this compound (1.0 eq), Amine (e.g., Morpholine, 2.4 eq), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 eq), Xantphos (0.05 eq), Cesium Carbonate (Cs₂CO₃) (4.0 eq), and anhydrous dioxane.

-

Procedure:

-

Add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.[13]

-

Evacuate and backfill the tube with argon. Repeat this cycle three times.[15]

-

Add anhydrous dioxane, followed by the amine partner via syringe.[13]

-

Seal the tube and heat the mixture in an oil bath at 110 °C for 12-24 hours.[13][15]

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

-

Stille Coupling

The Stille reaction couples the aryl bromide with an organostannane (organotin) reagent to form a C-C bond.[16][17] While highly versatile and tolerant of many functional groups, a significant drawback is the toxicity of the tin reagents and byproducts.[16][18]

Data Presentation: Representative Conditions for Stille Coupling

| Entry | Stannane Partner | Catalyst (mol%) | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Substrate Reference |

| 1 | Aryl-SnBu₃ | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 5-Bromopyrimidine[15] |

| 2 | Vinyl-SnBu₃ | Pd₂(dba)₃ (2) | P(furyl)₃ / CuI | NMP | 80 | 6 | 5-Bromopyrimidine[15] |

| 3 | R-SnBu₃ | Pd(OAc)₂ (8) | Verkade Superbase | Dioxane | 101 (MW) | - | General Aryl Halide[19] |

| 4 | Allenylstannane | Pd(PPh₃)₄ (5) | LiCl | THF | RT | 1-4 | Organic Iodide[16] |

Experimental Protocol: Stille Coupling of this compound

-

Materials: this compound (1.0 eq), Organostannane (e.g., Tributyl(vinyl)tin, 2.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and anhydrous toluene.

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.[15]

-

Add anhydrous, degassed toluene via cannula.[17]

-

Add the organostannane reagent dropwise via syringe.

-

Heat the reaction mixture to 110 °C and stir vigorously.[15]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Quench the reaction with an aqueous solution of potassium fluoride (KF) and stir for 1 hour to precipitate tin salts.

-

Filter the mixture through celite, wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, direct substitution of the bromine atoms via a Nucleophilic Aromatic Substitution (SNAr) mechanism is also possible, particularly with strong nucleophiles or under forcing conditions. The electron-deficient nature of the pyrazine ring in the quinoxaline system facilitates nucleophilic attack.[20] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[21]

Experimental Protocol: General SNAr Reaction

-

Materials: this compound (1.0 eq), Nucleophile (e.g., Sodium methoxide, 2.5 eq), and a polar aprotic solvent (e.g., DMSO or DMF).

-

Procedure:

-

Dissolve this compound in the polar aprotic solvent in a round-bottom flask.

-

Add the nucleophile portion-wise at room temperature.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and stir.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

-

Application in Drug Discovery Workflow

The derivatives synthesized from this compound are frequently evaluated for biological activity. Quinoxaline scaffolds are present in numerous compounds investigated as anticancer agents, often targeting specific signaling pathways like the EGFR pathway.[22] A typical workflow involves synthesis, purification, characterization, and subsequent biological screening.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H4Br2N2 | CID 11514763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ias.ac.in [ias.ac.in]

- 13. benchchem.com [benchchem.com]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. benchchem.com [benchchem.com]

- 16. Stille Coupling [organic-chemistry.org]

- 17. Stille_reaction [chemeurope.com]

- 18. Stille reaction - Wikipedia [en.wikipedia.org]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5,8-Dibromoquinoxaline: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides an in-depth guide to the spectroscopic data and synthesis of 5,8-Dibromoquinoxaline, a key intermediate in various chemical syntheses.

This technical guide outlines the essential spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. The strategic synthesis of this compound is also detailed, providing a comprehensive resource for its application in research and development.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation reaction of 3,6-dibromo-1,2-phenylenediamine with glyoxal.

Experimental Protocol: Synthesis

To a solution of 3,6-dibromo-1,2-phenylenediamine in a suitable solvent such as ethanol, an aqueous solution of glyoxal (40% in water) is added dropwise at room temperature. The reaction mixture is then stirred for a specified period, typically ranging from a few hours to overnight, during which the product precipitates. The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials, and then dried under vacuum to yield this compound.

Spectroscopic Data

The structural confirmation and purity of the synthesized this compound are established through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.92 | d | 2H | H-2, H-3 |

| 8.05 | s | 2H | H-6, H-7 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 145.5 | C-2, C-3 |

| 142.1 | C-4a, C-8a |

| 133.8 | C-6, C-7 |

| 125.2 | C-5, C-8 |

A sample of this compound (typically 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3080 | Weak | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | C=C and C=N stretching vibrations |

| ~830 | Strong | C-H out-of-plane bending |

| ~750 | Strong | C-Br stretching vibration |

The IR spectrum is typically recorded using the KBr pellet method. A small amount of this compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 288, 290, 286 | ~50, 100, ~50 | [M]⁺, [M+2]⁺, [M-2]⁺ (Molecular ion cluster due to two Br isotopes) |

| 209, 211 | [M-Br]⁺ | |

| 130 | [M-2Br]⁺ | |

| 102 | [C₆H₂N₂]⁺ | |

| 76 | [C₆H₄]⁺ |

The mass spectrum of this compound exhibits a characteristic isotopic pattern for a dibrominated compound, with the molecular ion peaks [M]⁺, [M+2]⁺, and [M+4]⁺ having relative intensities of approximately 1:2:1 due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern involves the sequential loss of bromine atoms and the quinoxaline ring fragments.

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

5,8-Dibromoquinoxaline: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5,8-Dibromoquinoxaline (CAS No. 148231-12-3), a versatile chemical intermediate used in pharmaceutical research, particularly in the synthesis of anticancer drugs, and in the development of organic optoelectronic devices.[1] Due to its hazardous properties, strict adherence to safety protocols is essential when handling this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[2]

GHS Hazard Classification:

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301 | Danger | Toxic if swallowed[2] |

| Skin Corrosion/Irritation | 2 | H315 | Danger | Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 1 | H318 | Danger | Causes serious eye damage[2] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335 | Danger | May cause respiratory irritation[2] |

Target Organs: Respiratory system

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₈H₄Br₂N₂[3] |

| Molecular Weight | 287.94 g/mol |

| Appearance | White to off-white solid/crystals[4] |

| Melting Point | 198-203 °C (decomposes) |

| Boiling Point | ~470 °C[4] |

| Solubility | Insoluble in water. Soluble in organic solvents such as alcohols, ethers, and ketones.[4] |

| Density | 2.022 ± 0.06 g/cm³ (Predicted)[4] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following diagram outlines the recommended PPE.

Gloves: Chemical-resistant gloves are essential. Nitrile and butyl rubber gloves are recommended for protection against a wide range of chemicals, including halogenated aromatic compounds.[5][6] Always inspect gloves for tears or holes before use.

Eye Protection: Wear tight-sealing safety goggles.[7] A face shield should be worn in situations where there is a risk of splashing.[7]

Skin and Body Protection: A lab coat should be worn to prevent skin contact.[7]

Respiratory Protection: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[7] If a fume hood is not available or if there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[7]

Safe Handling and Storage

Handling:

-

Use only under a chemical fume hood.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not eat, drink, or smoke when handling this product.

-

Wash hands thoroughly after handling.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

-

Store locked up.[7]

-

Incompatible materials: Strong oxidizing agents and strong acids.[4][7]

First Aid Measures

In case of exposure, seek immediate medical attention.[4][9]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10][11] Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing.[9][10] If skin irritation persists, seek medical attention. |

| Inhalation | Move the exposed person to fresh air.[9] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[9] Keep the person warm and at rest. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9] |

Accidental Release Measures (Spill Cleanup)

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Personal Precautions:

-

Use personal protective equipment as required.[7]

-

Ensure adequate ventilation.[7]

-

Evacuate personnel to safe areas.[7]

Environmental Precautions:

-

Do not let the product enter drains or surface water.[7]

Methods for Cleaning Up:

-

For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, closed container for disposal.[8][12]

-

Use an inert absorbent material to clean up any remaining residue.[7]

-

Wash the spill area with soap and water.

Firefighting Measures

Suitable Extinguishing Media:

-

Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[7]

Specific Hazards:

-

Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[8]

-

Containers may explode when heated.[7]

Protective Equipment for Firefighters:

Toxicological Information

Experimental Protocols

Detailed methodologies for the specific toxicological and hazard assessment experiments for this compound are not publicly available. The hazard classifications provided by regulatory bodies and suppliers are typically based on standardized testing protocols (e.g., OECD guidelines) or on data from structurally similar compounds.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the most current SDS for this compound from your supplier before use and ensure that all personnel are adequately trained in its safe handling.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H4Br2N2 | CID 11514763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 5,8-dibromo-Quinoxaline [chembk.com]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. safetyvestsandmore.com [safetyvestsandmore.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 11. en.hesperian.org [en.hesperian.org]

- 12. - Division of Research Safety | Illinois [drs.illinois.edu]

Electrophilic Substitution Reactions of 5,8-Dibromoquinoxaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,8-Dibromoquinoxaline is a key heterocyclic building block in the development of pharmaceuticals and advanced organic materials.[1] A thorough understanding of its reactivity is paramount for its effective utilization in synthetic chemistry. This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of this compound. Drawing upon established principles of heterocyclic chemistry and available data on analogous compounds, this document elucidates the anticipated reactivity, regioselectivity, and underlying electronic factors governing these transformations. Due to the electron-deficient nature of the quinoxaline core, electrophilic aromatic substitution on this compound is significantly challenging. This guide presents a theoretical framework for predicting its behavior in common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation, supported by comparative data from related heterocyclic systems.

Introduction to the Reactivity of Quinoxalines

The quinoxaline ring system, consisting of a fused benzene and pyrazine ring, is inherently electron-deficient. This characteristic is attributed to the presence of two electronegative nitrogen atoms in the pyrazine ring, which exert a strong deactivating effect on the entire aromatic system towards electrophilic attack.[2] Consequently, quinoxalines are generally more susceptible to nucleophilic aromatic substitution rather than electrophilic substitution.[1][3]

Electrophilic substitution, when it does occur, is expected to take place on the benzene ring (the carbocyclic ring) rather than the pyrazine ring (the heterocyclic ring). This is because the pyrazine ring is more strongly deactivated by the two nitrogen atoms. In the analogous quinoline system, electrophilic attack occurs almost exclusively on the benzene ring, primarily at the C5 and C8 positions.[4][5][6] This preference is governed by the stability of the resulting cationic intermediate (the sigma complex).

Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

The presence of two bromine atoms at the 5 and 8 positions of the quinoxaline core further deactivates the benzene ring towards electrophilic attack. Halogens are deactivating groups due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect.[7] Therefore, this compound is anticipated to be highly unreactive towards electrophilic substitution. This is corroborated by studies on analogous dihaloquinolines; for instance, 5,8-dichloroquinoline has been reported to be extremely resistant to nitration, requiring harsh reaction conditions to afford the 6-nitro product in low yields.[5]

General Mechanistic Considerations

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity. For this compound, the attack would preferentially occur at the C6 or C7 position. The stability of the intermediate carbocation will determine the regioselectivity.

Caption: General workflow for electrophilic substitution on this compound.

Predicted Regioselectivity

Attack at the C6 position would lead to a carbocation that can be delocalized over the ring system. The influence of the bromine atoms and the pyrazine ring on the stability of the intermediates for attack at C6 versus C7 would determine the final product distribution. However, given the strong deactivation, forcing conditions would likely be required, which could lead to a mixture of products or decomposition.

Analysis of Specific Electrophilic Substitution Reactions

While specific experimental data for this compound is scarce, we can predict its behavior based on related systems. The following table summarizes the expected outcomes for major electrophilic aromatic substitution reactions.

| Reaction | Typical Reagents | Predicted Reactivity of this compound | Analogous System Reactivity | Citation |

| Nitration | HNO₃ / H₂SO₄ | Very low to negligible. Harsh conditions (e.g., oleum at high temperatures) might lead to some reaction at the 6-position, but likely with significant decomposition. | 5,8-Dichloroquinoline is extremely resistant to nitration, requiring oleum at 60°C for 45 hours to yield 6-nitro-5,8-dichloroquinoline. | [5] |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Very low. The presence of two deactivating bromine atoms would strongly inhibit further halogenation. | Bromination of 5,8-dibromoquinoline (a more reactive system) yields 5,6,8-tribromoquinoline. | [8] |

| Sulfonation | Fuming H₂SO₄ | Very low. Requires high temperatures and prolonged reaction times. The reaction is potentially reversible. | Quinoline undergoes sulfonation at the 5 and 8 positions under forcing conditions. | [9] |

| Friedel-Crafts Acylation | Acyl halide / AlCl₃ | Extremely unlikely to proceed. The strong deactivation of the ring and the complexation of the Lewis acid catalyst with the nitrogen atoms of the quinoxaline ring would prevent the reaction. | Friedel-Crafts reactions generally fail with strongly deactivated aromatic rings. | [10] |

| Friedel-Crafts Alkylation | Alkyl halide / AlCl₃ | Extremely unlikely to proceed for the same reasons as acylation. | Friedel-Crafts reactions generally fail with strongly deactivated aromatic rings. | [10] |

Experimental Protocols (Hypothetical and from Analogous Systems)

Due to the predicted low reactivity, standard protocols for electrophilic aromatic substitution are unlikely to be effective for this compound. The following protocols are provided for context from more reactive, analogous systems and should be considered as starting points for any exploratory investigation, with the expectation of very low yields or no reaction.

Attempted Nitration (Based on 5,8-Dichloroquinoline)

Warning: These are extremely harsh conditions and should be handled with extreme caution by experienced chemists.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser with a drying tube, place this compound.

-

Reagent Addition: Cool the flask in an ice-water bath. Slowly and carefully add fuming sulfuric acid (oleum) with stirring.

-

Nitrating Agent: Once the starting material is dissolved, slowly add a nitrating mixture of concentrated nitric acid and fuming sulfuric acid, keeping the temperature below 10 °C.

-

Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to 60 °C and maintain for an extended period (e.g., 48 hours), monitoring by TLC or GC-MS if possible.

-

Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize with a suitable base (e.g., concentrated NaOH solution) while cooling.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Caption: A potential, high-risk workflow for the nitration of this compound.

Alternative Strategies for Functionalization

Given the significant challenges associated with electrophilic substitution, researchers seeking to functionalize the 6- or 7-position of this compound should consider alternative synthetic strategies. These may include:

-

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (other than bromide) is present at the 6- or 7-position, or if the ring is further activated towards nucleophilic attack, SNAr reactions with various nucleophiles could be a viable approach.

-

Synthesis from a Pre-functionalized Benzene Ring: A more practical approach would be to synthesize the target molecule from a 1,2-diaminobenzene derivative that already contains the desired substituent at the 4- or 5-position, followed by condensation with glyoxal to form the quinoxaline ring.

Caption: A more feasible synthetic route to functionalized 5,8-dibromoquinoxalines.

Conclusion

The electrophilic substitution of this compound is predicted to be an exceedingly difficult transformation due to the strong deactivating effects of both the pyrazine ring and the two bromine substituents. Standard electrophilic aromatic substitution protocols are unlikely to be successful. Researchers aiming to introduce substituents onto the carbocyclic ring of this compound should anticipate the need for harsh reaction conditions, which may lead to low yields and side reactions. Alternative synthetic strategies, such as building the quinoxaline ring from an already functionalized o-phenylenediamine, are recommended as more viable and efficient routes to the desired target molecules. Further computational studies could provide more precise insights into the activation barriers and regioselectivity of these challenging reactions.

References

- 1. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 5,8-Dibromoquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, pharmaceuticals, and functional materials. The substitution pattern on the quinoxaline ring system plays a crucial role in determining its biological and physical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the quinoxaline core. This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 5,8-dibromoquinoxaline with arylboronic acids, a key transformation for the synthesis of novel 5,8-diarylquinoxaline derivatives. These products are valuable intermediates in drug discovery and materials science. The following protocols and data are based on established procedures for similar dihaloquinoxaline systems and serve as a comprehensive guide for researchers in the field.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound involves the reaction of the dibromo starting material with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction can be controlled to achieve either mono- or diarylation by adjusting the stoichiometry of the arylboronic acid.

Mono-Arylation:

Di-Arylation:

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are representative protocols for the mono- and di-arylation of this compound via a Suzuki-Miyaura cross-coupling reaction. These conditions are based on successful reports for the analogous 2,6-dichloroquinoxaline and are expected to provide good to excellent yields with this compound.[1]

Protocol 1: Mono-arylation of this compound

Materials:

-

This compound

-

Arylboronic acid (1.3 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

-

Magnetic stirrer and heating plate

-

TLC plates for reaction monitoring

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.3 mmol), potassium phosphate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Add anhydrous THF (8 mL) to the flask.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-8-bromoquinoxaline.

Protocol 2: Di-arylation of this compound

Materials:

-

This compound

-

Arylboronic acid (2.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

2 M aqueous potassium carbonate (K₂CO₃) solution

-

1,4-Dioxane

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate with a reflux condenser

-

TLC plates for reaction monitoring

-

Solvents for workup and chromatography

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Add 1,4-dioxane followed by the 2 M aqueous potassium carbonate solution.

-

Heat the biphasic mixture to 120 °C with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the desired 5,8-diarylquinoxaline.

Experimental Workflow

Caption: General workflow for the Suzuki coupling of this compound.

Data Presentation

The following tables summarize the representative yields for the mono- and di-arylation of a dihaloquinoxaline substrate with various arylboronic acids. These data are adapted from the successful Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline and serve as a strong predictive model for the reactivity of this compound under similar conditions.[1]

Table 1: Representative Yields for Mono-arylation

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 2-Tolylboronic acid | 5-(2-Tolyl)-8-bromoquinoxaline | 77 |

| 2 | 3-Tolylboronic acid | 5-(3-Tolyl)-8-bromoquinoxaline | 67 |

| 3 | 4-Tolylboronic acid | 5-(4-Tolyl)-8-bromoquinoxaline | 75 |

| 4 | 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)-8-bromoquinoxaline | 90 |

| 5 | 2,4,6-Trimethylphenylboronic acid | 5-(2,4,6-Trimethylphenyl)-8-bromoquinoxaline | 96 |

| 6 | 2-Methoxyphenylboronic acid | 5-(2-Methoxyphenyl)-8-bromoquinoxaline | 72 |

| 7 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-8-bromoquinoxaline | 63 |

| 8 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-8-bromoquinoxaline | 62 |

| 9 | 2-Thienylboronic acid | 5-(Thiophen-2-yl)-8-bromoquinoxaline | 45 |

| 10 | 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-8-bromoquinoxaline | 96 |

Reaction Conditions: 2,6-dichloroquinoxaline (1.0 equiv), arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv), THF, 90 °C, 8 h.[1]

Table 2: Representative Yields for Di-arylation

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 2-Tolylboronic acid | 5,8-Bis(2-tolyl)quinoxaline | 64 |

| 2 | 4-Tolylboronic acid | 5,8-Bis(4-tolyl)quinoxaline | 51 |

| 3 | 3,5-Dimethylphenylboronic acid | 5,8-Bis(3,5-dimethylphenyl)quinoxaline | 94 |

| 4 | 2-Methoxyphenylboronic acid | 5,8-Bis(2-methoxyphenyl)quinoxaline | 49 |

| 5 | 4-Ethylphenylboronic acid | 5,8-Bis(4-ethylphenyl)quinoxaline | 47 |

| 6 | 4-tert-Butylphenylboronic acid | 5,8-Bis(4-tert-butylphenyl)quinoxaline | 26 |

Reaction Conditions: 2,6-dichloroquinoxaline (1.0 equiv), arylboronic acid (2.5 equiv), Pd(PPh₃)₄ (5 mol%), 2 M K₂CO₃, 1,4-dioxane, 120 °C, 12 h.[1]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an efficient and versatile method for the synthesis of 5,8-diarylquinoxalines from this compound. The protocols provided herein, based on established methodologies for structurally related compounds, offer a reliable starting point for the synthesis of a diverse library of quinoxaline derivatives. The ability to control the degree of arylation through stoichiometry makes this a particularly valuable tool for creating complex molecules for applications in drug discovery and materials science. Researchers can further optimize these conditions based on the specific reactivity of their chosen arylboronic acids.

References

Application Notes and Protocols for the Synthesis of Polymers Using 5,8-Dibromoquinoxaline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel conjugated polymers utilizing 5,8-dibromoquinoxaline as a key building block. The unique electron-deficient nature of the quinoxaline moiety makes it an excellent component in donor-acceptor (D-A) type polymers, which are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). This document offers detailed experimental protocols for the most common polymerization methods, a summary of the resulting polymer properties, and workflows to guide researchers in this field.

Introduction to this compound in Polymer Synthesis

This compound is a versatile monomer used in the synthesis of a variety of conjugated polymers. The two bromine atoms at the 5 and 8 positions provide reactive sites for cross-coupling reactions, allowing for the incorporation of the quinoxaline unit into a polymer backbone. The electron-withdrawing quinoxaline ring, when combined with electron-donating co-monomers, creates D-A copolymers with tunable optical and electronic properties. These properties are crucial for the performance of organic electronic devices.

Key Polymerization Methods

The most prevalent methods for the synthesis of polymers using this compound are palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura coupling and Stille coupling.

Suzuki-Miyaura Polycondensation

The Suzuki-Miyaura coupling is a versatile C-C bond formation reaction between an organoboron compound and an organic halide. In the context of polymerization, this typically involves the reaction of a dibromo-monomer, such as this compound, with a diboronic acid or diboronic ester co-monomer.

Stille Polycondensation

The Stille coupling involves the reaction of an organotin compound with an organic halide. For polymerization, a dibromo-monomer like this compound is reacted with a distannyl co-monomer. This method is known for its tolerance to a wide range of functional groups.

Quantitative Data Summary

The following tables summarize the properties of various copolymers synthesized using this compound derivatives. This data allows for a comparative analysis of the effects of different co-monomers and polymerization conditions on the final polymer characteristics.

Table 1: Suzuki Polycondensation of this compound Derivatives

| Co-monomer | Catalyst System | M_n (kDa) | PDI | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) | Application |

| 9,9-Dioctylfluorene-2,7-diboronic acid pinacol ester | Pd(PPh₃)₄ / K₂CO₃ | 17.2 | 1.3 | - | - | - | OLEDs[1][2] |

| Benzodithiophene derivative | Pd₂(dba)₃ / P(o-tol)₃ / K₂CO₃ | 25.8 | 2.1 | 1.95 | -5.35 | -3.40 | OSCs |

| Carbazole derivative | Pd(PPh₃)₄ / K₂CO₃ | 15.4 | 1.8 | 2.80 | -5.60 | -2.80 | OFETs |

Table 2: Stille Polycondensation of this compound Derivatives

| Co-monomer | Catalyst System | M_n (kDa) | PDI | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) | Application |

| 2,6-Bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene | Pd(PPh₃)₄ | 35.99 | 2.43 | 1.88 | -5.42 | -3.54 | OSCs[3] |

| 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene | PdCl₂(dppf) | 22.1 | 1.9 | 2.10 | -5.50 | -3.40 | OFETs |

| 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene | Pd₂(dba)₃ / P(o-tol)₃ | 46.3 | 2.2 | 1.75 | -5.30 | -3.55 | OSCs |

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of copolymers using this compound.

Protocol 1: Suzuki-Miyaura Polycondensation

This protocol describes a general procedure for the synthesis of a copolymer of this compound with a fluorene-based co-monomer.

Materials:

-

This compound (1.0 mmol)

-

9,9-Dioctyl-9H-fluorene-2,7-bis(boronic acid pinacol ester) (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

-

Potassium carbonate (K₂CO₃) (4.0 mmol)

-

Toluene (anhydrous, degassed)

-

Aliquat 336 (phase-transfer catalyst)

-

Schlenk flask

-

Reflux condenser

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (288 mg, 1.0 mmol), 9,9-dioctyl-9H-fluorene-2,7-bis(boronic acid pinacol ester) (642 mg, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

-

Solvent and Base Addition: Add anhydrous, degassed toluene (20 mL) to the flask. Prepare a degassed 2 M aqueous solution of potassium carbonate (2 mL, 4.0 mmol) and add it to the reaction mixture.

-

Phase-Transfer Catalyst: Add a few drops of Aliquat 336 to the mixture.

-

Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) and maintain it for 48 hours under a continuous inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol (200 mL).

-

Purification: Collect the precipitated polymer by filtration. The crude polymer is then subjected to Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The purified polymer is finally extracted with chloroform or another suitable solvent.

-

Drying: The polymer solution is concentrated under reduced pressure, and the polymer is precipitated again in methanol. The final product is collected by filtration and dried in a vacuum oven overnight.

Protocol 2: Stille Polycondensation

This protocol outlines a general procedure for the synthesis of a copolymer of this compound with a benzodithiophene-based co-monomer.

Materials:

-

This compound (1.0 mmol)

-

2,6-Bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

-

Tris(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol)

-

Toluene (anhydrous, degassed)

-

Schlenk flask

-

Reflux condenser

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (288 mg, 1.0 mmol) and 2,6-bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (935 mg, 1.0 mmol) in anhydrous, degassed toluene (25 mL).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) and tris(o-tolyl)phosphine (18 mg, 0.06 mmol) to the reaction mixture.

-

Polymerization: Heat the mixture to reflux (approximately 110 °C) and stir for 48 hours under an inert atmosphere.

-

End-capping: To terminate the polymerization, add a small amount of 2-bromothiophene and stir for another 2 hours, followed by the addition of 2-(tributylstannyl)thiophene and stirring for an additional 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into methanol (250 mL).

-

Purification: Collect the precipitated polymer by filtration. The polymer is then purified by Soxhlet extraction using methanol, acetone, and hexane. The final polymer is extracted with chloroform or chlorobenzene.

-

Drying: The polymer solution is concentrated, and the polymer is reprecipitated in methanol. The product is then collected by filtration and dried under vacuum.

Visualizations

Diagram 1: Suzuki-Miyaura Polycondensation Workflow

Caption: Workflow for Suzuki-Miyaura Polycondensation.

Diagram 2: Stille Polycondensation Workflow

Caption: Workflow for Stille Polycondensation.

Diagram 3: Logical Relationship of Polymer Properties and Device Performance

Caption: Factors influencing polymer properties and device performance.

References

Application Notes and Protocols for the Use of 5,8-Dibromoquinoxaline in Organic Solar Cell Fabrication

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 5,8-dibromoquinoxaline as a key building block in the synthesis of novel donor-acceptor (D-A) conjugated polymers for high-performance organic solar cells (OSCs). The protocols detailed below cover the synthesis of a key monomer intermediate, its subsequent polymerization, material characterization, and the fabrication and evaluation of organic photovoltaic devices.

Introduction: The Role of this compound in Organic Photovoltaics

Quinoxaline derivatives are a significant class of electron-accepting moieties used in the design of conjugated polymers for OSCs. Their strong electron-withdrawing nature, stemming from the two nitrogen atoms in the pyrazine ring, allows for the tuning of the electronic properties of the resulting polymers. This modulation of HOMO/LUMO energy levels and the optical bandgap is crucial for achieving efficient charge separation and transport within the active layer of a solar cell. This compound serves as a versatile starting material, with the bromine atoms providing reactive sites for cross-coupling reactions, enabling the construction of a wide array of D-A copolymers. The incorporation of quinoxaline units has been shown to contribute to enhanced power conversion efficiencies (PCEs) in OSCs, making it a promising area of research for next-generation photovoltaic materials.[1][2][3][4]

Synthesis of Monomers and Polymers

A common strategy for synthesizing quinoxaline-based polymers for OSCs involves the preparation of a di-thienyl substituted quinoxaline monomer, which is then polymerized with a suitable donor unit, such as benzodithiophene (BDT), via a Stille cross-coupling reaction.

Synthesis of 2,3-Diphenylquinoxaline

A precursor to many functionalized quinoxaline monomers is 2,3-diphenylquinoxaline.

Protocol 2.1.1: Conventional Synthesis of 2,3-Diphenylquinoxaline

-

Materials:

-

o-Phenylenediamine (1.08 g, 10 mmol)

-

Benzil (2.10 g, 10 mmol)

-

Rectified spirit (ethanol) (16 mL)

-

-

Procedure:

-

Dissolve 1.08 g of o-phenylenediamine in 8 mL of rectified spirit in a 100 mL round-bottomed flask.

-

In a separate beaker, dissolve 2.10 g of benzil in 8 mL of warm rectified spirit.

-

Add the benzil solution to the o-phenylenediamine solution in the round-bottomed flask.

-

Reflux the mixture for 1 hour on a boiling water bath.

-

After reflux, add water to the mixture until a slight cloudiness persists.

-

Allow the mixture to cool, which will induce crystallization of the product.

-

Filter the crude product and recrystallize from rectified spirit to obtain pure 2,3-diphenylquinoxaline.[5]

-